

Application Notes and Protocols: Humanized D1 Mouse Model for Studying Mevidalen Effects

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Compound of Interest

Compound Name: 2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one

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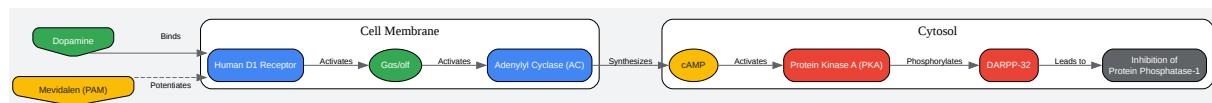
Audience: Researchers, scientists, and drug development professionals.

Introduction Mevidalen (LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor, currently under investigation for neurodegenerative and neuropsychiatric disorders like Lewy body disease, Parkinson's disease, and Alzheimer's disease.^{[1][2][3][4]} As a PAM, Mevidalen enhances the affinity of dopamine for the D1 receptor, potentiating its downstream signaling in a more physiological manner compared to direct agonists.^{[5][6][7]} Preclinical evaluation of compounds targeting human receptors often faces challenges due to species differences. For instance, Mevidalen's precursor, DETQ, was found to be approximately 30-fold less potent at rodent D1 receptors than at the human D1 receptor.^{[8][9]} To overcome this translational gap, the humanized D1 (hD1) knock-in mouse model was developed. This model, where the endogenous mouse D1 receptor gene is replaced with its human counterpart, provides a physiologically relevant *in vivo* platform to accurately assess the efficacy and pharmacodynamics of human-specific D1 modulators like Mevidalen.^{[9][10]}

These application notes provide a detailed overview and protocols for utilizing the hD1 mouse model to study the effects of Mevidalen, focusing on its wakefulness-promoting properties and potential motor effects.

Mevidalen (LY3154207): Mechanism of Action

Mevidalen is not a direct agonist; instead, it binds to an allosteric site on the human dopamine D1 receptor. This binding increases the affinity of the endogenous neurotransmitter, dopamine, for its orthosteric binding site.^{[5][6]} This potentiation of dopamine's natural signaling cascade is hypothesized to offer a therapeutic advantage by amplifying physiological D1 receptor activation when and where dopamine is naturally released, potentially reducing the risk of overstimulation and tolerance associated with direct agonists.^[7] The primary signaling cascade initiated by D1 receptor activation is through the Gαs/olf G-protein, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).^{[11][12]}



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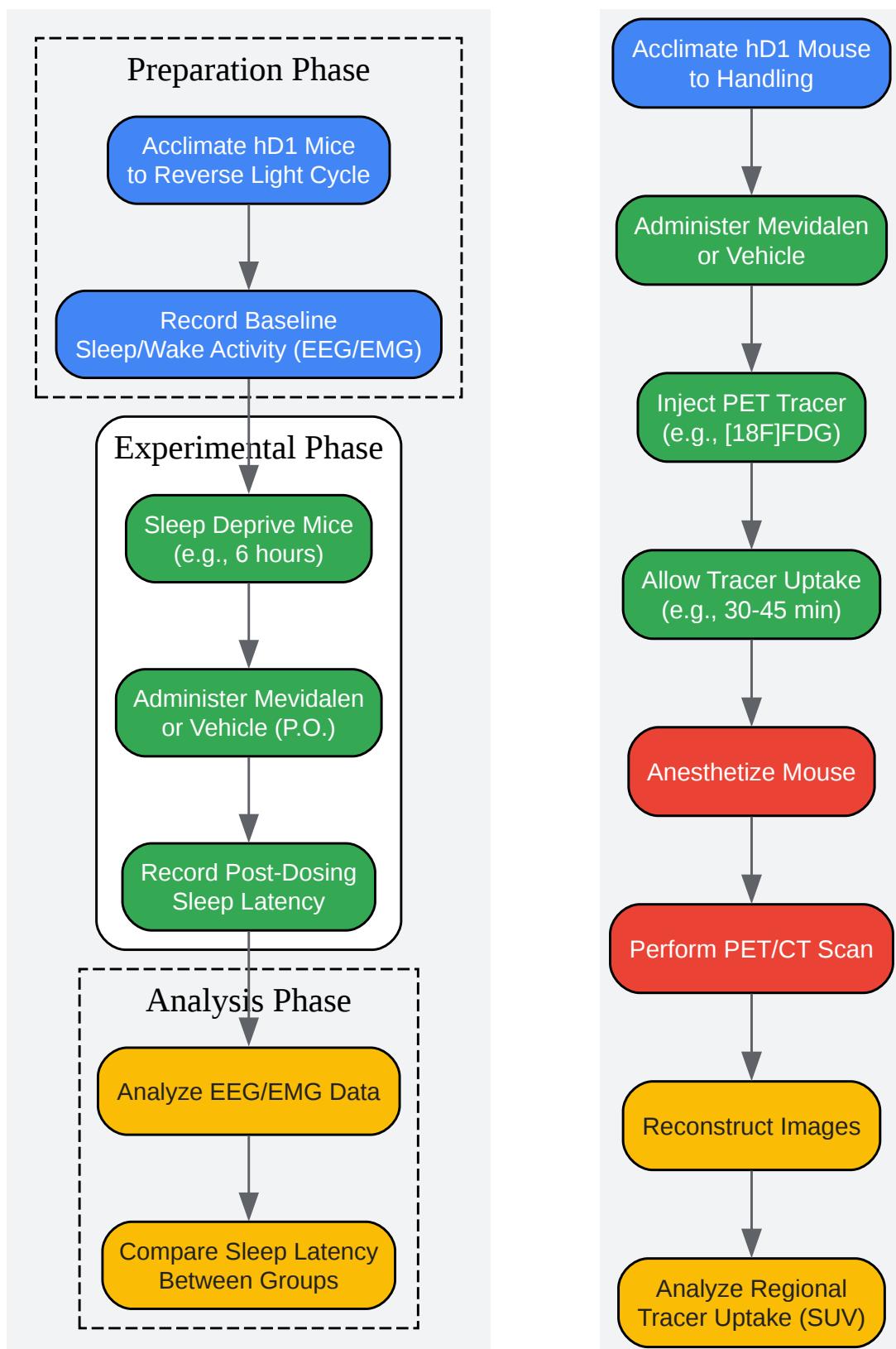
Caption: Dopamine D1 Receptor Signaling Pathway enhanced by Mevidalen.

Generation of the Humanized D1 (hD1) Mouse Model

The hD1 mouse is a genetically engineered model created by replacing the endogenous mouse dopamine D1 receptor gene (Drd1a) with the human ortholog (DRD1).^[13] This "knock-in" approach ensures that the human receptor is expressed under the control of the native mouse promoter and regulatory elements, preserving the physiological expression pattern in key brain regions such as the striatum and cortex.^[10] This model is essential for studying compounds with high species selectivity for the human D1 receptor.^[9]

Application I: Preclinical Assessment of Wake-Promoting Effects

Dopamine plays a crucial role in regulating wakefulness.[\[14\]](#) Studies have demonstrated that Mevidalen enhances wakefulness in hD1 mice in a dose-dependent manner.[\[8\]](#)[\[14\]](#)[\[15\]](#) This application note details the protocol for assessing these effects.

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